Cas no 2271348-91-3 ((5-NITROISOTHIAZOL-3-YL)METHANOL)
(5-NITROISOTHIAZOL-3-YL)METHANOL Chemical and Physical Properties
Names and Identifiers
-
- (5-nitroisothiazol-3-yl)methanol
- 3-Isothiazolemethanol, 5-nitro-
- 2271348-91-3
- EN300-27105909
- (5-nitro-1,2-thiazol-3-yl)methanol
- SCHEMBL21722841
- TQR0289
- CS-0343497
- (5-NITROISOTHIAZOL-3-YL)METHANOL
-
- Inchi: 1S/C4H4N2O3S/c7-2-3-1-4(6(8)9)10-5-3/h1,7H,2H2
- InChI Key: FKHCCGFTRRSYAJ-UHFFFAOYSA-N
- SMILES: S1C([N+]([O-])=O)=CC(CO)=N1
Computed Properties
- Exact Mass: 159.99426317g/mol
- Monoisotopic Mass: 159.99426317g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 107Ų
(5-NITROISOTHIAZOL-3-YL)METHANOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1003827-5g |
(5-nitroisothiazol-3-yl)methanol |
2271348-91-3 | 95% | 5g |
$3500 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1003827-1g |
(5-nitroisothiazol-3-yl)methanol |
2271348-91-3 | 95% | 1g |
$2800 | 2025-02-20 | |
| Enamine | EN300-27105909-0.05g |
(5-nitro-1,2-thiazol-3-yl)methanol |
2271348-91-3 | 95% | 0.05g |
$200.0 | 2023-11-13 | |
| Enamine | EN300-27105909-0.1g |
(5-nitro-1,2-thiazol-3-yl)methanol |
2271348-91-3 | 95% | 0.1g |
$298.0 | 2023-11-13 | |
| Enamine | EN300-27105909-0.25g |
(5-nitro-1,2-thiazol-3-yl)methanol |
2271348-91-3 | 95% | 0.25g |
$425.0 | 2023-11-13 | |
| Enamine | EN300-27105909-0.5g |
(5-nitro-1,2-thiazol-3-yl)methanol |
2271348-91-3 | 95% | 0.5g |
$668.0 | 2023-11-13 | |
| Enamine | EN300-27105909-1g |
(5-nitro-1,2-thiazol-3-yl)methanol |
2271348-91-3 | 95% | 1g |
$857.0 | 2023-11-13 | |
| Enamine | EN300-27105909-2.5g |
(5-nitro-1,2-thiazol-3-yl)methanol |
2271348-91-3 | 95% | 2.5g |
$1680.0 | 2023-11-13 | |
| Enamine | EN300-27105909-5g |
(5-nitro-1,2-thiazol-3-yl)methanol |
2271348-91-3 | 95% | 5g |
$2485.0 | 2023-11-13 | |
| Enamine | EN300-27105909-10g |
(5-nitro-1,2-thiazol-3-yl)methanol |
2271348-91-3 | 95% | 10g |
$3683.0 | 2023-11-13 |
(5-NITROISOTHIAZOL-3-YL)METHANOL Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (5-NITROISOTHIAZOL-3-YL)METHANOL
Recent Advances in the Study of (5-Nitroisothiazol-3-yl)methanol (CAS: 2271348-91-3)
The compound (5-Nitroisothiazol-3-yl)methanol (CAS: 2271348-91-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The information presented herein is derived from recent peer-reviewed publications, patent filings, and industry reports, ensuring the accuracy and timeliness of the data.
The synthesis of (5-Nitroisothiazol-3-yl)methanol has been optimized in recent studies, with researchers reporting improved yields and purity through novel catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of a palladium-catalyzed coupling reaction to achieve high selectivity and efficiency in the synthesis of this compound. The study highlighted the importance of the nitro group in the isothiazole ring, which contributes to the compound's reactivity and potential as a building block for more complex molecules.
In terms of biological activity, (5-Nitroisothiazol-3-yl)methanol has shown promising results in preliminary screenings against various bacterial and fungal pathogens. A recent study conducted by a team at the University of Cambridge revealed that the compound exhibits potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The mechanism of action appears to involve the disruption of microbial cell wall synthesis, although further studies are needed to elucidate the precise molecular targets.
Beyond its antimicrobial properties, (5-Nitroisothiazol-3-yl)methanol has also been investigated for its potential in cancer therapy. A 2022 study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound demonstrated selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The researchers attributed this activity to the compound's ability to induce apoptosis via the mitochondrial pathway, suggesting its potential as a lead compound for the development of novel anticancer agents.
Despite these promising findings, challenges remain in the development of (5-Nitroisothiazol-3-yl)methanol-based therapeutics. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further structural modifications and preclinical studies. Recent patent filings indicate that several pharmaceutical companies are actively exploring these avenues, with a focus on optimizing the pharmacokinetic properties of the compound.
In conclusion, (5-Nitroisothiazol-3-yl)methanol (CAS: 2271348-91-3) represents a versatile and promising scaffold in medicinal chemistry. Its demonstrated biological activities and potential for further optimization make it a compelling subject for ongoing research. Future studies should focus on elucidating its mechanism of action, improving its drug-like properties, and exploring its therapeutic potential in various disease models. The continued investigation of this compound is likely to yield valuable insights and contribute to the development of new therapeutic agents in the coming years.
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